5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Overview
Description
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a small organic molecule that has been identified as a potent ligand for numerous receptors . It is part of a class of compounds known as piperazine-fused triazoles . These compounds have been recognized as “privileged structures” in medicinal chemistry, meaning they often serve as effective platforms for further derivatization to discover novel receptor agonists and antagonists .
Synthesis Analysis
The synthesis of this compound involves several steps, starting from commercially available nonexpensive reagents . An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound . The method includes steps such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is characterized by a fused ring system incorporating a triazole and a pyridine ring . The 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at 3.61 (2H, t, J = 5.8, 6-CH2); 4.40 (2H, t, J = 5.7, 5-CH2); 4.58 (2H, s, 8-CH2); 4.76 (2H, s, CH2OH); 10.59 (2H, br. s, NH2+) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . These reactions provide quick and multigram access to the target derivatives .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 199–203°C . Its 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at 3.61 (2H, t, J = 5.8, 6-CH2); 4.40 (2H, t, J = 5.7, 5-CH2); 4.58 (2H, s, 8-CH2); 4.76 (2H, s, CH2OH); 10.59 (2H, br. s, NH2+) .Scientific Research Applications
Medicinal Chemistry: Building Blocks for Drug Development
This compound serves as a crucial building block in medicinal chemistry. It’s part of a focused small molecule library that provides a platform for creating compound collections containing "privileged scaffolds" . These scaffolds are core structures identified to provide potent ligands for numerous receptors, aiding in the discovery of novel receptor agonists and antagonists.
Synthesis of Therapeutic Agents
The triazolopyrazine framework of this compound is used to synthesize therapeutic agents. The methods developed allow for quick and multigram access to target derivatives starting from commercially available nonexpensive reagents . This facilitates the creation of a diverse library of triazolopyrazines with various substituents, expanding the potential for medicinally oriented synthesis.
Neurokinin-3 (NK-3) Receptor Antagonists
This compound is a precursor in the synthesis of novel chiral N-acyl-tetrahydro-triazolopyrazines, which act as selective NK-3 receptor antagonists . These antagonists are significant for their potential use in therapeutic treatments of NK-3 receptor-mediated disorders.
Privileged Structure Research
The compound is part of research into “privileged structures” in medicinal chemistry. These structures are often recurring structural fragments that have shown potential in acting as platforms for further derivatization to discover new drugs .
Pharmaceutical Compositions
It also finds application in the formulation of pharmaceutical compositions. The compound’s derivatives can be incorporated into compositions that target specific receptors or biological pathways, contributing to the development of new medications .
Future Directions
The development of the piperazine-fused triazoles, including 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, presents challenges and opportunities in medicinal chemistry . The potential of further synthetic application of these compounds for medicinally oriented synthesis has been shown . Future research may focus on further derivatization of these compounds to discover novel receptor agonists and antagonists .
properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-1-2-6-9-8-4-10(6)3-5/h4-5H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJLPEDJGWACIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649181 | |
Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
CAS RN |
1035841-07-6 | |
Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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